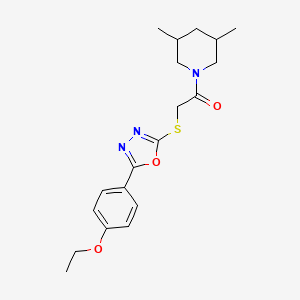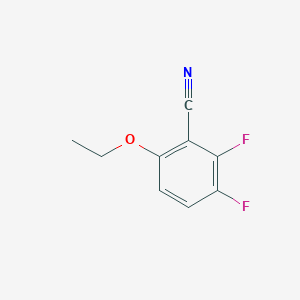
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of intermediate products that undergo further modifications to achieve the desired structure.
Step 1: : Formation of pyridazine core by cyclization reactions involving appropriate precursors.
Step 2: : Introduction of the ethyl group through an alkylation reaction.
Step 3: : Incorporation of the cinnolinone ring via a condensation reaction.
Step 4: : Final steps involve functional group modifications to introduce the oxo and carboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may be optimized for scale, with considerations for cost, yield, and purity. This often involves:
Optimized reaction conditions: : Use of catalysts, temperature control, and reaction times to maximize yield.
Purification processes: : Techniques like recrystallization, chromatography, or distillation to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo several chemical reactions, including:
Oxidation: : Conversion to higher oxidation states, typically facilitated by oxidizing agents.
Reduction: : Addition of hydrogen or electrons, usually with reducing agents.
Substitution: : Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: : Halogenation reagents or nucleophiles for specific group exchange.
Major Products
Oxidation products: : Corresponding carboxylic acids or alcohols.
Reduction products: : Alcohol derivatives or amines.
Substitution products: : Varied based on the substituent introduced.
Applications De Recherche Scientifique
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide has a range of applications in scientific research:
Chemistry: : As a building block for complex organic synthesis.
Biology: : Potential biochemical applications due to its unique structure.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: : Used in the development of new materials or chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to receptors, enzymes, or other macromolecules, resulting in alterations in cellular functions or signaling pathways.
Comparaison Avec Des Composés Similaires
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can be compared to other compounds with similar structural motifs:
Similar Compounds: : Other dihydropyridazine derivatives, cinnolinone-containing molecules, and oxo-functionalized compounds.
Uniqueness: : The combination of pyridazine, cinnolinone, and oxo groups in a single molecule offers distinct chemical and biological properties, making it unique compared to other analogs.
There you have it—an in-depth look at this intricate compound. Fascinating stuff, right?
Propriétés
IUPAC Name |
6-oxo-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-13-6-5-12(17-18-13)15(23)16-7-8-20-14(22)9-10-3-1-2-4-11(10)19-20/h5-6,9H,1-4,7-8H2,(H,16,23)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACDSJGWYPWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893151.png)
![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)

![N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2893158.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide](/img/structure/B2893161.png)

